1,6-Bis(triethoxysilyl)hexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

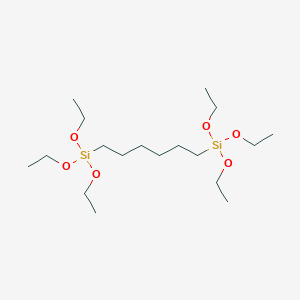

2D Structure

Properties

IUPAC Name |

triethoxy(6-triethoxysilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYWFNLVRORSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543321 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-16-9 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(triethoxysilyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,6-Bis(triethoxysilyl)hexane synthesis and properties

An In-Depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organosilane compound that serves as a crucial building block and crosslinking agent in advanced materials science. Its unique molecular architecture, featuring a flexible six-carbon hexane backbone flanked by two reactive triethoxysilyl groups, allows it to bridge organic and inorganic materials, imparting enhanced mechanical properties and durability. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, and key applications for researchers and professionals in materials science and chemical synthesis.

Part 1: Synthesis of this compound

The primary and most efficient industrial method for synthesizing this compound is through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bonds of the diene.

Reaction Mechanism and Causality

Hydrosilylation is a powerful and atom-efficient method for forming stable silicon-carbon bonds.[1] The reaction is typically catalyzed by noble metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used due to their high activity and selectivity.[1][2]

The catalytic cycle generally proceeds through the following key steps:

-

Oxidative Addition: The platinum(0) catalyst reacts with triethoxysilane, leading to the oxidative addition of the Si-H bond to the metal center.

-

Olefin Coordination: The 1,5-hexadiene substrate coordinates to the platinum complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride or platinum-silyl bond. The anti-Markovnikov addition is the favored pathway, resulting in the silyl group attaching to the terminal carbon of the double bond.[3]

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, regenerating the active platinum(0) catalyst, which can then participate in another catalytic cycle.

The choice of a platinum catalyst like Karstedt's is critical as it ensures high yields and selectivity for the terminal addition product.[2][3] The flexible hexane linker in the diene allows both terminal double bonds to react, leading to the formation of the bifunctional silane.

Experimental Protocol: Synthesis via Hydrosilylation

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

1,5-hexadiene

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Initial Charge: The flask is charged with 1,5-hexadiene and anhydrous toluene. The solution is stirred under a gentle flow of inert gas.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.

-

Addition of Silane: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[4]

Caption: Synthesis workflow for this compound via hydrosilylation.

Part 2: Properties of this compound

The utility of this compound stems from its distinct physical and chemical properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₄₂O₆Si₂[5] |

| Molecular Weight | 410.7 g/mol [5] |

| CAS Number | 52034-16-9[5] |

| Appearance | Colorless to light yellow clear liquid[4] |

| Boiling Point | 115°C[6] |

| Density | 0.95 g/cm³[6] |

Note: Properties for the more commonly cited analog, 1,6-Bis(trimethoxysilyl)hexane (CAS 87135-01-1), include a molecular formula of C12H30O6Si2, a molecular weight of 326.54 g/mol , a boiling point of 283.7°C at 760 mmHg, and a density of approximately 1.0 g/cm³.[7][8]

Chemical Properties and Reactivity

The key to the functionality of this compound lies in the reactivity of its terminal triethoxysilyl groups.

-

Hydrolysis and Condensation: In the presence of water, the ethoxy groups (-OCH₂CH₃) undergo hydrolysis to form silanol groups (Si-OH) and ethanol. These silanol groups are highly reactive and can undergo self-condensation to form stable siloxane bonds (Si-O-Si), leading to the creation of a crosslinked network. This property is fundamental to its use in forming coatings and hybrid materials.

-

Crosslinking Agent: Due to its two reactive ends, it acts as a hydrophobic crosslinking agent.[5] The flexible hexane chain provides spacing and mobility between the crosslink points, which can enhance the flexibility of the resulting polymer network and reduce shrinkage during curing.[9][10]

-

Adhesion Promotion: The triethoxysilyl groups can also react with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and silica. This covalent bonding at the interface between an organic polymer and an inorganic substrate significantly improves adhesion.[11][12]

-

Stability: The compound is stable in sealed containers under anhydrous conditions.[13] However, it will slowly decompose in the presence of moisture due to hydrolysis.[13]

Caption: Molecular structure of this compound.

Part 3: Applications in Research and Industry

The dual functionality of this compound makes it a versatile molecule in materials science.

-

Coatings, Adhesives, and Sealants: It is widely used as a coupling agent and adhesion promoter to ensure strong bonding between organic resins and inorganic substrates.[11] This enhances the durability, chemical resistance, and overall performance of the final products.[12]

-

Polymer and Composite Modification: As a crosslinking agent, it is incorporated into polymer matrices to improve mechanical properties such as flexibility and strength.[14][15] Its hexane-bridged structure allows for the formation of three-dimensional networks with reduced shrinkage compared to shorter crosslinkers.[9] In NASA's research, the trimethoxy analog has been used to alter the silica backbone in aerogels to increase flexibility and elastic recovery.[14][16]

-

Surface Modification: It is used to modify surfaces, imparting hydrophobicity or improving compatibility with other materials.[12][17] This is crucial in the preparation of advanced composites and functionalized nanoparticles.[10]

Part 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: The compound is known to cause skin and serious eye irritation.[18] Upon hydrolysis, it releases ethanol. The analogous trimethoxysilyl compound releases methanol, which has chronic effects on the central nervous system.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and protective clothing.[13][18]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers, protected from moisture.[13][18] Keep away from heat, sparks, and open flames.[13]

Conclusion

This compound is a highly versatile and valuable organosilane. Its synthesis via hydrosilylation is a well-established and efficient process. The unique combination of a flexible hydrocarbon backbone and reactive terminal silyl groups provides a powerful tool for creating advanced materials with enhanced properties. For researchers and developers, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in applications ranging from high-performance coatings to flexible aerogels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 52034-16-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound - SIKÉMIA [sikemia.com]

- 6. This compound >96.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,6-Bis(Trimethoxysilyl)Hexane | CAS#:87135-01-1 | Chemsrc [chemsrc.com]

- 9. nbinno.com [nbinno.com]

- 10. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. gelest.com [gelest.com]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. 1,6-Bis(trimethoxysilyl)hexane - SIKÉMIA [sikemia.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. shinetsusilicones.com [shinetsusilicones.com]

- 18. tcichemicals.com [tcichemicals.com]

physicochemical characteristics of 1,6-Bis(triethoxysilyl)hexane

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,6-Bis(triethoxysilyl)hexane

Introduction

This compound (CAS No. 52034-16-9) is a dipodal organosilane, a class of molecules playing a pivotal role in advanced materials science.[1] Structurally, it consists of a flexible six-carbon hexane linker connecting two triethoxysilyl groups. This unique "di-silane" architecture is fundamental to its function, enabling it to act as a robust crosslinking agent and adhesion promoter.[2] Unlike monofunctional silanes, the presence of two silicon centers allows for the formation of more integrated and resilient organic-inorganic hybrid networks. This guide offers a detailed exploration of the core physicochemical properties, reactivity, and analytical characterization of this compound, providing researchers and material scientists with the foundational knowledge required for its effective application.

Section 1: Core Physicochemical Properties

The bulk properties of this compound dictate its handling, processing, and performance parameters. As a high-molecular-weight organosilane, it exists as a clear, colorless liquid under ambient conditions. Its low volatility, evidenced by a high boiling point under vacuum, is advantageous for applications requiring thermal stability during formulation and curing.

A summary of its key quantitative properties is presented in Table 1. The specific gravity indicates it is slightly less dense than water, while its refractive index is a useful parameter for quality control and for optical applications where index matching is critical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52034-16-9 | [1] |

| Molecular Formula | C₁₈H₄₂O₆Si₂ | [1] |

| Molecular Weight | 410.70 g/mol | [1] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 115 °C @ 0.05 mmHg | [3] |

| Density | 0.95 g/mL | [3] |

| Refractive Index (n20/D) | 1.420 | [3] |

| Purity | Typically ≥97% | [1] |

| Hydrolytic Sensitivity | Reacts with water/moisture | [4] |

Section 2: Chemical Structure and Predicted Spectroscopic Signature

The functionality of this compound is derived directly from its molecular structure. Spectroscopic techniques are essential for confirming this structure and for monitoring its chemical transformations. While specific published spectra for this exact molecule are not widely available, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy groups and the hexane backbone.

-

A triplet at approximately 1.2 ppm (from the -CH₃ of the ethoxy group).

-

A quartet at approximately 3.8 ppm (from the -OCH₂- of the ethoxy group).

-

A series of multiplets between approximately 0.6 and 1.5 ppm corresponding to the three unique sets of methylene (-CH₂-) protons in the hexane linker. The protons closest to the silicon atoms will be the most upfield (lowest ppm).

-

-

¹³C NMR: The carbon spectrum provides a map of the unique carbon environments.

-

Two signals for the ethoxy group: ~18 ppm (-CH₃) and ~58 ppm (-OCH₂-).

-

Three signals for the hexane linker carbons, expected between ~10 and ~35 ppm.

-

-

²⁹Si NMR: This technique is uniquely sensitive to the chemical environment of the silicon atoms and is crucial for studying hydrolysis and condensation.[5]

-

For the unhydrolyzed molecule, a single resonance is expected in the range of -45 to -50 ppm, characteristic of a tetracoordinated silicon atom bonded to one carbon and three oxygen atoms (a "T⁰" species).[6][7] Upon hydrolysis, this signal will shift as ethoxy groups are replaced by hydroxyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for monitoring the chemical changes that occur during hydrolysis and condensation by tracking the disappearance and appearance of specific vibrational bands.[8]

-

Si-O-C Stretch: Strong bands around 960 cm⁻¹ and 1105 cm⁻¹ are characteristic of the Si-O-C linkage in the ethoxy groups. The disappearance of these peaks is a direct indicator of hydrolysis.[8]

-

C-H Stretch: Absorptions in the 2880-2980 cm⁻¹ region correspond to the C-H bonds in the hexane and ethoxy groups and can serve as an internal standard.[8]

-

Si-OH Stretch: The formation of silanol groups (-Si-OH) during hydrolysis will give rise to a broad absorption band in the 3200-3700 cm⁻¹ region. A sharper band may also appear around 930 cm⁻¹. The consumption of these groups during condensation can be monitored.[8][9]

-

Si-O-Si Stretch: The appearance of a broad, strong band between 1040-1130 cm⁻¹ signifies the formation of the siloxane (Si-O-Si) backbone, which is the final product of the condensation reaction.[8][10]

Section 3: Reactivity and Mechanistic Pathways

The utility of this compound is entirely dependent on its reactivity, which is dominated by a two-step process: hydrolysis followed by condensation. This sol-gel process transforms the discrete liquid monomer into a solid, cross-linked polysilsesquioxane network.

Step 1: Hydrolysis

In the presence of water, the six ethoxy groups undergo hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. This reaction is the critical activation step. The rate of hydrolysis is highly dependent on pH, the water-to-silane ratio, and the presence of a catalyst.[11]

-

Acid Catalysis (pH < 7): Under acidic conditions, an ethoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Acid-catalyzed hydrolysis is generally rapid.[12]

-

Base Catalysis (pH > 7): Under basic conditions, the hydroxide ion directly attacks the silicon atom. While hydrolysis occurs, the subsequent condensation reaction is significantly accelerated at higher pH.[12]

Step 2: Condensation

The newly formed, highly reactive silanol groups condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds. This polymerization step builds the inorganic backbone of the final material. Because this compound has two reactive ends, it forms bridges and cross-links, leading to a robust three-dimensional network.

Section 4: Experimental Protocols for Characterization

Verifying the identity and monitoring the reactivity of this compound requires standardized analytical procedures. The following protocols describe core methodologies for its characterization.

Protocol 1: Monitoring Hydrolysis Kinetics via ¹H NMR Spectroscopy

This protocol allows for the real-time quantification of the hydrolysis reaction by monitoring the decrease of the reactant's ethoxy signals and the increase of the ethanol byproduct signal.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a deuterated, water-miscible solvent (e.g., Acetone-d₆). In a separate vial, prepare the hydrolysis medium, typically deuterated water (D₂O) with a known concentration of an acid or base catalyst.

-

Initiation of Reaction: In an NMR tube, combine a known volume of the silane stock solution with the hydrolysis medium at a controlled temperature (e.g., 25 °C). A typical starting concentration might be 0.1 M.

-

NMR Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Data Analysis:

-

Integrate the quartet signal of the ethoxy group (-OCH₂-) of the silane reactant (~3.8 ppm).

-

Integrate the quartet signal of the ethanol byproduct (-CH₂OH) (~3.6 ppm).

-

Plot the normalized integral values versus time to generate kinetic curves for the disappearance of the reactant and the formation of the product.

-

From these curves, the initial reaction rate and the rate constant (k) can be calculated.[13]

-

Protocol 2: Monitoring Condensation via Attenuated Total Reflectance (ATR)-FTIR

This protocol uses ATR-FTIR to monitor the formation of the Si-O-Si network, which is the hallmark of condensation.

Methodology:

-

Instrument Setup: Equip an FTIR spectrometer with an ATR accessory. Record a background spectrum of the clean, dry ATR crystal.

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) containing a controlled amount of water and catalyst.

-

Data Acquisition: Apply a small amount of the reacting solution to the ATR crystal to form a thin film. Record FTIR spectra over time.

-

Spectral Analysis: Monitor the following spectral regions:

-

Decrease in the broad Si-OH band (~3200-3700 cm⁻¹) as silanols are consumed.

-

Increase in the broad Si-O-Si band (~1040-1130 cm⁻¹) as the siloxane network forms.

-

By plotting the peak area of the Si-O-Si band versus time, the progress of the condensation reaction can be tracked qualitatively and semi-quantitatively.[14]

-

Section 5: Handling, Storage, and Safety

As an alkoxysilane, this compound requires careful handling to ensure both user safety and product integrity.

-

Hazard Profile: The compound is classified as causing skin and serious eye irritation.[15] Inhalation of vapors may cause respiratory tract irritation.[15]

-

Hydrolysis Byproduct: Upon contact with water, it slowly decomposes to release ethanol. While ethanol itself is of low toxicity, this reaction confirms the moisture sensitivity of the material.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and open flames. The container must be kept tightly sealed to prevent contact with atmospheric moisture, which will initiate hydrolysis and compromise the material's reactivity.[15]

Conclusion

This compound is a versatile chemical intermediate whose value lies in its predictable and controllable reactivity. Its dipodal structure, combined with the well-understood hydrolysis and condensation chemistry of its triethoxysilyl groups, allows for the rational design of cross-linked materials with enhanced mechanical and thermal properties. A thorough understanding of its fundamental physicochemical characteristics and the analytical methods used to probe its reactions is essential for any scientist or researcher aiming to leverage its full potential in the development of novel coatings, adhesives, and advanced composite materials.

References

- 1. This compound - SIKÉMIA [sikemia.com]

- 2. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,6-Bis(trimethoxysilyl)hexane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy - ProQuest [proquest.com]

- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gelest.com [gelest.com]

1,6-Bis(triethoxysilyl)hexane CAS number 52034-16-9

An In-depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane (CAS: 52034-16-9): A Versatile Crosslinker and Coupling Agent for Advanced Applications

Introduction

This compound (BTESH) is a dipodal organosilane, a class of molecules renowned for their ability to act as a molecular bridge between the organic and inorganic worlds. Its unique architecture, featuring two reactive triethoxysilyl groups linked by a flexible six-carbon hexane chain, makes it an indispensable tool in materials science. BTESH is not merely a linker; it is a functional component that imparts specific, desirable properties such as hydrophobicity, flexibility, and enhanced adhesion to a wide array of materials.

This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry, explores key applications in surface modification and polymer synthesis, and provides practical protocols. The aim is to equip the reader with the expert knowledge required to leverage the unique capabilities of BTESH in creating next-generation materials and technologies, particularly those that support advancements in diagnostics, drug delivery, and biomaterials.

Part 1: Physicochemical Properties and Molecular Architecture

The efficacy of BTESH originates from its distinct molecular structure. The long, flexible hexane spacer provides internal mobility and reduces stress in polymer networks, while the two terminal triethoxysilyl groups serve as reactive anchors to inorganic substrates or as crosslinking points in a polymer matrix. This dipodal nature allows for a more robust and distributed connection compared to traditional monopodal silanes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 52034-16-9 | [1][2][3] |

| Molecular Formula | C₁₈H₄₂O₆Si₂ | [1][2][3] |

| Molecular Weight | 410.70 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 115°C @ 0.05 mmHg | [3] |

| Specific Gravity | ~0.95 | [2] |

| Refractive Index | ~1.42 | [2] |

| Purity | Typically >96% | [2] |

| Synonyms | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

Caption: Molecular structure of this compound.

Part 2: The Core Chemistry: Hydrolysis and Condensation

The utility of BTESH is predicated on a two-step reaction sequence common to all alkoxysilanes: hydrolysis followed by condensation.[4][5] The rate and extent of these reactions are highly dependent on factors such as pH, water concentration, solvent, and temperature, allowing for precise control over the final material properties.[4][6][7]

-

Hydrolysis : The initial step involves the reaction of the triethoxysilyl groups with water, which cleaves the silicon-oxygen bond of the ethoxy group (-OCH₂CH₃) to form a reactive silanol group (-OH) and ethanol as a byproduct.[5] This reaction can be catalyzed by either acid or base. Acid catalysis generally proceeds faster than base catalysis for the hydrolysis step.[5]

-

Condensation : Following hydrolysis, the newly formed silanol groups are highly reactive. They can undergo condensation in two primary ways:

-

Self-Condensation : Two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This is the fundamental reaction for forming polymers and crosslinked networks.

-

Surface Condensation : A silanol group from a hydrolyzed BTESH molecule reacts with a hydroxyl group on a substrate surface (e.g., glass, silica, metal oxides) to form a covalent Si-O-Substrate bond. This anchors the molecule to the surface.[5]

-

Caption: Reaction workflow for this compound.

Part 3: Key Applications in Research and Development

The dual reactivity and flexible structure of BTESH make it a powerful tool in several advanced applications.

Surface Modification

BTESH is used to create robust, hydrophobic coatings on hydroxylated surfaces like glass and silica. The flexible hexane chain allows the silane to pack efficiently, while the dipodal anchoring provides exceptional durability. This is critical for applications requiring stable, water-repellent surfaces.

Sol-Gel Synthesis of Hybrid Materials

In sol-gel processes, BTESH acts as a crosslinking agent.[8][9] When co-polymerized with tetra-functional silanes like tetraethoxysilane (TEOS), it introduces flexibility into the resulting rigid silica network. This reduces internal stress and minimizes the risk of cracking during the drying process, leading to more robust xerogels and aerogels.[10][11]

Adhesion Promotion in Composites and Sealants

BTESH serves as a superior adhesion promoter, forming a durable covalent bridge between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices (like epoxies or polyurethanes).[10][11][12] This enhances the mechanical properties, thermal stability, and moisture resistance of the final composite material.

Caption: BTESH as a molecular bridge in composite materials.

Relevance to Drug Development Professionals

While not a therapeutic agent itself, BTESH is a critical enabling technology for various platforms used in drug development:

-

Drug Delivery: It can be used for the surface functionalization of silica or other inorganic nanoparticles. This modification can render the nanoparticles hydrophobic, protecting labile drug cargo, or serve as a platform for attaching targeting ligands.

-

Diagnostics and Biosensors: BTESH is ideal for creating a stable, functionalizable layer on the surface of diagnostic chips or sensor substrates.[13] Its hydrolyzed silanol groups can be used to covalently immobilize antibodies, enzymes, or DNA probes for highly sensitive and specific detection assays.

-

Biomaterials: In tissue engineering, BTESH can be used in the sol-gel synthesis of flexible organic-inorganic hybrid scaffolds that mimic the mechanical properties of natural tissues more closely than purely ceramic materials.

Part 4: Experimental Protocols and Methodologies

The following protocols are illustrative and should be adapted based on specific substrate and application requirements. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Surface Modification of Glass Substrates for Hydrophobicity

This protocol describes a method to render glass microscope slides hydrophobic.

-

Substrate Cleaning (Causality: To ensure a high density of surface hydroxyl groups for reaction and remove organic contaminants): a. Sonicate glass slides in a solution of Alconox (or similar laboratory detergent) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care and appropriate PPE). d. Rinse extensively with DI water and dry under a stream of nitrogen or in an oven at 110°C for 1 hour.

-

Silanization Solution Preparation (Causality: To create a solution for depositing the silane layer): a. In a moisture-free container, prepare a 2% (v/v) solution of BTESH in anhydrous toluene. For example, add 2 mL of BTESH to 98 mL of anhydrous toluene. b. Stir the solution for 5 minutes.

-

Reaction (Causality: To covalently bond the BTESH to the glass surface): a. Immerse the clean, dry glass slides in the BTESH solution. b. Let the reaction proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., nitrogen or argon).

-

Washing and Curing (Causality: To remove unbound silane and crosslink the bound layer): a. Remove the slides from the silanization solution and rinse sequentially with toluene, then isopropanol to remove any physisorbed silane. b. Dry the slides with a stream of nitrogen. c. Cure the slides in an oven at 120°C for 1 hour to promote crosslinking of the silane layer, enhancing its durability.

-

Characterization: a. The success of the modification can be confirmed by measuring the static water contact angle. A successfully hydrophobized surface will exhibit a contact angle >90°.

Protocol 2: Synthesis of a Flexible Hybrid Xerogel via Sol-Gel Process

This protocol describes the synthesis of a hybrid material using BTESH and TEOS.

-

Precursor Solution Preparation (Causality: To create a homogenous mixture of the network-former and the flexibility-imparting crosslinker): a. In a glass beaker, mix 10 mL of TEOS, 5 mL of BTESH, and 20 mL of ethanol. b. Stir the solution vigorously for 10 minutes to ensure complete mixing.

-

Hydrolysis (Causality: To initiate the reaction by forming reactive silanol groups): a. Prepare an acidic water solution by adding 0.1 mL of 1M HCl to 10 mL of DI water. b. Add the acidic water solution dropwise to the stirring precursor solution. c. Allow the solution to stir for 1 hour at room temperature. The solution should remain clear.

-

Gelation and Aging (Causality: To allow the condensation reactions to form a continuous solid network): a. Pour the sol into a mold (e.g., a petri dish) and seal it to prevent rapid solvent evaporation. b. Let the mold sit undisturbed at room temperature. Gelation may take several hours to days, identifiable by the sol no longer flowing when the container is tilted. c. Once gelled, keep the gel covered in the mold for an additional 24-48 hours to age. Aging strengthens the silica network.

-

Drying (Causality: To remove the solvent and obtain the final solid xerogel): a. Unseal the mold slightly to allow for slow solvent evaporation over several days. Rapid drying will cause the gel to crack. b. Alternatively, for a more controlled process, the gel can be dried using supercritical drying to produce an aerogel (requires specialized equipment).

Part 5: Safety, Handling, and Storage

BTESH is a reactive chemical and must be handled with appropriate precautions.

-

Hazards: Causes skin irritation and serious eye irritation.[14] It is moisture-sensitive and will react with atmospheric water.[2]

-

Handling:

-

Storage:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[14]

-

-

Spill Response: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14]

Conclusion

This compound is a uniquely versatile molecule whose dipodal structure and flexible hexane spacer offer significant advantages over traditional organosilanes. Its ability to form robust, flexible linkages makes it an invaluable component for creating advanced materials with precisely tailored properties. For researchers in materials science and drug development, BTESH provides a reliable platform for developing hydrophobic surfaces, durable composites, flexible hybrid materials, and functionalized interfaces for next-generation diagnostic and therapeutic systems. A thorough understanding of its core hydrolysis and condensation chemistry is the key to unlocking its full potential in these cutting-edge applications.

References

- 1. This compound - SIKÉMIA [sikemia.com]

- 2. labproinc.com [labproinc.com]

- 3. Organosilicon,CAS#:52034-16-9,1,6-双(三乙氧基硅基)己烷,this compound [en.chemfish.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. osti.gov [osti.gov]

- 7. afinitica.com [afinitica.com]

- 8. Hybrid Xerogels: Study of the Sol-Gel Process and Local Structure by Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. nbinno.com [nbinno.com]

- 11. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 12. nbinno.com [nbinno.com]

- 13. rsc.org [rsc.org]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane: A Bifunctional Crosslinker for Advanced Material Synthesis

This guide provides a comprehensive technical overview of 1,6-Bis(triethoxysilyl)hexane, a versatile organosilane compound. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into its molecular structure, synthesis, core chemical mechanisms, and its applications, particularly in the realm of advanced biomedical materials.

Core Identity and Molecular Structure

This compound is a bifunctional organosilane characterized by a flexible six-carbon (hexyl) backbone terminated at both ends by reactive triethoxysilyl groups. This unique "dipodal" structure allows it to act as a robust covalent linker between inorganic surfaces and organic polymers, or as a crosslinking agent to form stable three-dimensional networks.

Its fundamental role is to bridge the gap between different material phases, significantly enhancing adhesion, durability, and mechanical performance in a variety of applications.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 52034-16-9[2] |

| Molecular Formula | C₁₈H₄₂O₆Si₂[2] |

| Molecular Weight | 410.7 g/mol [2] |

| Chemical Family | Organoalkoxysilane |

graph "Molecular_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Central Hexane Chain C1 [label="CH2", pos="0,0!"]; C2 [label="CH2", pos="1,0.5!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH2", pos="3,0.5!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0.5!"];

// Silicon Atoms Si1 [label="Si", pos="-1.5,-0.5!"]; Si2 [label="Si", pos="6.5,0!"];

// Ethoxy Groups on Si1 O1 [label="O", pos="-2.5,0.5!"]; O2 [label="O", pos="-2.5,-1.5!"]; O3 [label="O", pos="-1.5,-2!"]; Et1 [label="CH2CH3", pos="-3.5,0.5!"]; Et2 [label="CH2CH3", pos="-3.5,-1.5!"]; Et3 [label="CH2CH3", pos="-1.5,-3!"];

// Ethoxy Groups on Si2 O4 [label="O", pos="7.5,1!"]; O5 [label="O", pos="7.5,-1!"]; O6 [label="O", pos="6.5,-1.5!"]; Et4 [label="CH2CH3", pos="8.5,1!"]; Et5 [label="CH2CH3", pos="8.5,-1!"]; Et6 [label="CH2CH3", pos="6.5,-2.5!"];

// Bonds Si1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- Si2;

Si1 -- O1; Si1 -- O2; Si1 -- O3; O1 -- Et1; O2 -- Et2; O3 -- Et3;

Si2 -- O4; Si2 -- O5; Si2 -- O6; O4 -- Et4; O5 -- Et5; O6 -- Et6; }

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its dual nature: the nonpolar hydrocarbon backbone and the polar, reactive silane end-groups. It is typically supplied as a colorless liquid.

| Property | Value | Source |

| Purity | >96-97% (GC) | [2] |

| Appearance | Colorless Liquid | [3] (Analogue) |

| Boiling Point | 115 °C | |

| Density | 0.95 g/mL | |

| Stability | Stable in sealed containers, but decomposes in the presence of moisture. | [3] (Analogue) |

Note: Some properties are inferred from its close analogue, 1,6-Bis(trimethoxysilyl)hexane, due to limited specific data for the triethoxy variant.

The Chemistry of Functionality: Hydrolysis and Condensation

The utility of this compound as a coupling agent and crosslinker stems from the reactivity of its terminal triethoxysilyl groups. This functionality is realized through a two-step reaction mechanism: hydrolysis followed by condensation.

-

Hydrolysis: In the presence of water, often catalyzed by an acid or base, the ethoxy groups (-OCH₂CH₃) on the silicon atoms are hydrolyzed to form reactive silanol groups (-OH). Ethanol is released as a byproduct. This step is crucial as it "activates" the molecule.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanols (to form a siloxane polymer network, Si-O-Si) or with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Substrate bonds.

This dual reactivity at both ends of the molecule allows it to form robust bridges, effectively "coupling" organic and inorganic domains.

Caption: Mechanism of silane coupling: hydrolysis and condensation.

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol: Hydrosilylation

The most common and atom-economical method for synthesizing this compound is through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane.[4][5] This reaction involves the addition of the Si-H bond across the carbon-carbon double bonds at the ends of the diene.

Expertise in Practice: The choice of a platinum catalyst, such as Karstedt's catalyst, is critical as it offers high activity and selectivity for the desired anti-Markovnikov addition, ensuring the silicon attaches to the terminal carbon.[4][6] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) because both the catalyst and the silane reagent can be sensitive to oxygen and moisture.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus is flame-dried or oven-dried to remove residual moisture.

-

Reagent Charging: The flask is charged with 1,5-hexadiene and a small amount of an appropriate solvent (e.g., dry toluene).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the range of 10-20 ppm) is added to the reaction mixture.

-

Silane Addition: Triethoxysilane is added dropwise from the dropping funnel to the stirred mixture. This addition is often exothermic, and the rate should be controlled to maintain a steady reaction temperature (e.g., 60-80 °C).

-

Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of the starting materials.

-

Purification: Upon completion, the catalyst can be removed using activated carbon. The final product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials, yielding the high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic signatures. This is an essential tool for quality control and structural verification in a research setting.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethoxy groups and the hexane backbone.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.82 | Quartet (q) | 12H | -O-CH₂ -CH₃ |

| ~1.22 | Triplet (t) | 18H | -O-CH₂-CH₃ |

| ~1.35 | Multiplet (m) | 8H | -Si-CH₂-CH₂ -CH₂ -CH₂ -CH₂-Si- |

| ~0.61 | Multiplet (m) | 4H | -Si-CH₂ -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would distinguish the three unique carbon environments in the symmetric hexane chain and the two carbons of the ethoxy groups.

| Predicted Shift (δ, ppm) | Assignment |

| ~58.4 | -O -CH₂-CH₃ |

| ~23.1 | -Si-CH₂-C H₂- |

| ~33.0 | -Si-CH₂-CH₂-C H₂- |

| ~18.3 | -O-CH₂-C H₃ |

| ~10.5 | -Si -CH₂-CH₂- |

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975-2885 | C-H Stretch | Alkyl (Hexane & Ethoxy) |

| 1105, 1075 | Si-O-C Stretch | Triethoxysilyl |

| 960, 780 | Si-O-C Stretch | Triethoxysilyl |

| 1440, 1390 | C-H Bend | Alkyl |

Applications in Research and Drug Development

The true potential of this compound for the target audience lies in its application in creating advanced biomedical materials. Its ability to form stable, biocompatible networks and functionalize surfaces is highly valuable.

Crosslinker for Drug Delivery Hydrogels

Hydrogels are water-swollen polymer networks widely used for controlled drug release.[7][8] The mechanical strength and stability of these hydrogels are critical for their performance.

Mechanism in Action: this compound can be incorporated into hydrogel formulations made from natural or synthetic polymers possessing hydroxyl groups (e.g., hyaluronic acid, chitosan, polyvinyl alcohol).[9][10] Through the hydrolysis and condensation mechanism, the silane crosslinks the polymer chains, creating a robust, covalently stabilized network. The flexible hexane linker imparts elasticity to the hydrogel matrix, which can be beneficial for applications like injectable drug delivery systems.[1] This silane-based crosslinking can create a "sol-gel" network within the hydrogel, enhancing its mechanical properties and providing a matrix for sustained drug release.[9]

Surface Modification of Biomedical Devices

The interface between a medical implant (e.g., metal alloys, ceramics) and biological tissue is critical for its success. Unmodified surfaces can lead to poor integration, inflammation, or bacterial colonization.

Expertise in Practice: this compound can be used to create a biocompatible or functional coating on these devices. The triethoxysilyl groups will covalently bond to the native oxide layer of the implant surface. The flexible hexane chain creates a hydrophobic, low-energy surface. Furthermore, this molecule can serve as a "tethering" layer. For instance, one end can bind to the implant surface, while the other end could be further functionalized to attach specific biomolecules, such as antimicrobial peptides or cell-adhesion promoters, thereby creating a multifunctional, biocompatible surface. Bis-silanes are known to form strong adhesive layers for subsequent coatings.[11]

Safety, Handling, and Storage

As with all reactive silanes, proper handling is essential for ensuring laboratory safety.

-

Hazards: this compound is classified as causing skin and serious eye irritation.[3] Upon contact with water or moisture, it will hydrolyze to release ethanol.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles or a face shield, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. Avoid all contact with skin, eyes, and clothing. Keep away from sources of ignition.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The exclusion of moisture is critical to maintain the compound's integrity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Incineration is a common method for disposal.[3]

Conclusion

This compound is a powerful and versatile molecule whose utility is rooted in the fundamental principles of silane chemistry. Its bifunctional nature, combining a flexible hydrocarbon spacer with reactive triethoxysilyl end-groups, makes it an invaluable tool for materials scientists and drug development professionals. From enhancing the mechanical integrity of drug-eluting hydrogels to creating advanced functional surfaces on biomedical implants, its ability to form stable covalent linkages provides a robust platform for innovation in advanced materials. A thorough understanding of its structure, synthesis, and reaction mechanisms is key to unlocking its full potential in next-generation scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - SIKÉMIA [sikemia.com]

- 3. gelest.com [gelest.com]

- 4. Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Silane Crosslinked Hydrogel to pH Sensitive Study [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of silane-modified hyaluronic acid hydrogels for effective antibacterial drug delivery via sol-gel stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silane-crosslinked graphene oxide reinforced chitosan/sodium alginate hydrogel for controlled release of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

hydrolysis and condensation mechanism of 1,6-Bis(triethoxysilyl)hexane

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 1,6-Bis(triethoxysilyl)hexane

Introduction: Bridging the Organic and Inorganic Worlds

This compound (BTSEH) is a bifunctional organosilane, a molecule designed to act as a robust bridge between organic and inorganic domains.[1] As a member of the bridged polysilsesquioxane precursor family, its structure is characterized by two triethoxysilyl groups connected by a flexible hexane chain.[2][3] This unique architecture is the foundation for creating advanced organic-inorganic hybrid materials through the sol-gel process.[1][3] The transformation from a monomeric liquid precursor into a solid, three-dimensional network is governed by two fundamental chemical reactions: hydrolysis and condensation.[4][5]

This guide provides a detailed exploration of these core mechanisms. We will dissect the reaction pathways, examine the critical factors that control the reaction kinetics and final material structure, and provide field-proven protocols for synthesis and analysis. Understanding these principles is paramount for researchers and scientists aiming to engineer materials with precisely tailored properties for applications ranging from advanced coatings to drug delivery systems.

Part 1: The Hydrolysis Mechanism - Activating the Precursor

The journey from a stable liquid precursor to a reactive intermediate begins with hydrolysis. In this initial stage, the ethoxy groups (–OC₂H₅) attached to the silicon atoms are replaced by hydroxyl groups (–OH), with ethanol produced as a byproduct. This is not an instantaneous conversion but a stepwise process that can be meticulously controlled.

The overall reaction for one of the silyl groups can be represented as:

R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH

Where R represents the -(CH₂)₆-Si(OC₂H₅)₃ moiety for the first silyl group and the growing polymer network for subsequent reactions. This process sequentially forms partially hydrolyzed intermediates, such as R-Si(OC₂H₅)₂(OH) and R-Si(OC₂H₅)(OH)₂.[6][7]

The rate and extent of hydrolysis are not passive; they are actively dictated by the chemical environment, most notably the presence of a catalyst.

Catalytic Pathways: The Director's Cut

Both acid and base catalysis are employed to accelerate hydrolysis, each following a distinct bimolecular displacement (SN2-type) mechanism.[8][9][10]

-

Acid Catalysis: In an acidic medium, the process begins with the rapid protonation of an ethoxy group's oxygen atom.[8][9] This crucial first step makes the alkoxy group a better leaving group (ethanol) and renders the silicon atom more electrophilic. The electron-deficient silicon is now highly susceptible to a backside nucleophilic attack by water, leading to the displacement of ethanol and the formation of a silanol group (Si-OH). Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[7]

-

Base Catalysis: Under basic conditions, the attacking species is a hydroxide ion (OH⁻) or a deprotonated silanol group (silanolate anion, Si-O⁻).[9] These potent nucleophiles directly attack the silicon atom, forming a transient, pentacoordinate intermediate.[9][10] This intermediate then expels an ethoxide ion (⁻OC₂H₅), which is subsequently protonated by water to form ethanol.

The choice of catalyst is a critical experimental decision, as it not only influences the rate of hydrolysis but also profoundly impacts the subsequent condensation stage and the final polymer architecture.

Caption: Catalytic pathways for the first step of hydrolysis.

Key Factors Influencing Hydrolysis

Several parameters must be precisely controlled to achieve reproducible results:

| Factor | Description | Impact on Reaction |

| pH | The concentration of H⁺ or OH⁻ ions in the solution. | The hydrolysis rate exhibits a characteristic V-shaped curve, with a minimum around neutral pH (6.5-7) and increasing significantly in both acidic and basic conditions.[8][11] |

| Water/Silane Ratio (r) | The molar ratio of water to alkoxysilyl groups. | Increasing the water content generally accelerates hydrolysis up to a certain point.[9] A stoichiometric amount (r=3) is needed for complete hydrolysis of one triethoxysilyl group. |

| Solvent | A co-solvent, typically an alcohol like ethanol, is used to ensure the miscibility of the non-polar silane and polar water.[8] | The choice and concentration of solvent can affect reaction rates and the solubility of intermediate species. |

| Temperature | The reaction temperature. | Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate for both hydrolysis and condensation. |

Part 2: The Condensation Mechanism - Building the Network

Once reactive silanol (Si-OH) groups are formed, they begin to link together in condensation reactions, forming stable siloxane (Si-O-Si) bonds. This is the polymerization step that builds the inorganic backbone of the material. Condensation proceeds via two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bridge and a molecule of water. –Si–OH + HO–Si– ⇌ –Si–O–Si– + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual, unhydrolyzed ethoxy group to form a siloxane bridge and a molecule of ethanol.[8] –Si–OH + C₂H₅O–Si– ⇌ –Si–O–Si– + C₂H₅OH

The catalyst used during hydrolysis continues to exert profound influence over the condensation process.

-

Under Acidic Conditions: Condensation is relatively slow and tends to occur preferentially between monomeric or less-branched species.[9] Hydrolysis is often faster than condensation, allowing for a higher concentration of silanols to form before significant polymerization occurs. This kinetic balance favors the formation of more linear, weakly branched polymer chains that can entangle to form a gel.

-

Under Basic Conditions: Condensation is rapid, often faster than hydrolysis, and favors reactions involving more highly substituted silicon centers. This leads to the formation of dense, highly branched clusters that grow into discrete colloidal particles.[9] The result is often a stable sol (a suspension of particles) rather than a continuous gel network.

The BTSEH monomer, with its two reactive ends joined by a flexible hexane spacer, polymerizes to form a bridged polysilsesquioxane network.[2][3] The hexane bridge is not merely a linker; it imparts flexibility and organic character to the otherwise rigid inorganic siloxane network.[1]

Caption: Formation of siloxane bonds and the resulting polymer network.

Part 3: Experimental Protocols and Characterization

Theoretical understanding must be paired with robust experimental practice. The following protocols provide a framework for the synthesis and analysis of BTSEH-derived materials.

Protocol 1: Acid-Catalyzed Sol-Gel Synthesis of a BTSEH-Derived Gel

This protocol describes a common method for producing a monolithic gel, leveraging the characteristics of acid catalysis to favor network formation.

Methodology:

-

Reagent Preparation: In a clean, dry flask, combine this compound (BTSEH) and absolute ethanol. The ethanol acts as a co-solvent to create a single-phase system with the aqueous solution to be added next.

-

Initiation of Hydrolysis: While stirring vigorously, slowly add a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) to the BTSEH/ethanol mixture. The initial stirring, sometimes in an ice bath, helps to manage any exothermicity from hydrolysis.[2] The acid serves as the catalyst. The total amount of water added should correspond to the desired water-to-silane ratio (r).

-

Sol Formation: Continue stirring the solution at room temperature. The solution will remain clear as hydrolysis and the initial stages of condensation proceed. The duration of this step can range from minutes to hours, depending on the specific concentrations and temperature.

-

Gelation: Transfer the sol to a sealed container (e.g., a vial or petri dish) and leave it undisturbed. Over time (hours to days), the viscosity will increase until the solution no longer flows, indicating the gel point. This signifies the formation of a continuous polymer network spanning the entire volume.

-

Aging and Drying: The wet gel is typically aged in its mother liquor for a period (e.g., 24-48 hours) to allow for further condensation reactions, which strengthen the network. Subsequently, the solvent must be removed through a controlled drying process (e.g., slow evaporation or supercritical drying) to yield the final solid material (a xerogel or aerogel).

Causality Insight: The choice of acid catalysis is deliberate. It promotes a slower condensation rate relative to hydrolysis, allowing the silanol-functionalized monomers to form longer, more entangled chains essential for creating a monolithic gel rather than a precipitate of particles.

Protocol 2: In-Situ Monitoring of Reaction Kinetics

To truly understand the mechanism, one must observe the reaction as it happens. Spectroscopic techniques are invaluable for this purpose.

Using ²⁹Si NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for tracking the sol-gel process. ²⁹Si NMR can distinguish between silicon atoms based on the number of siloxane bonds they have formed.

-

Sample Preparation: Prepare the reaction mixture as described in Protocol 1, but inside an NMR tube. Use deuterated solvents if necessary for locking.

-

Data Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals from the moment the catalyst is added.

-

Spectral Analysis: The resulting spectra will show distinct peaks corresponding to different "T-species":

-

T⁰: A silicon atom with no siloxane bonds (e.g., R-Si(OH)₃).

-

T¹: A silicon atom with one siloxane bond (a chain end).

-

T²: A silicon atom with two siloxane bonds (a middle group in a chain).

-

T³: A silicon atom with three siloxane bonds (a fully condensed, cross-linking point).

-

-

Kinetic Modeling: By integrating the peak areas for each T-species over time, one can quantify the rate of disappearance of the monomer (T⁰) and the appearance of various condensed structures.[12] This provides direct, quantitative insight into the hydrolysis and condensation kinetics.

Trustworthiness Check: This method is self-validating. The sum of all T-species concentrations should remain constant throughout the experiment, providing an internal control for the accuracy of the measurements. Any significant loss of total NMR signal may indicate the formation of insoluble species or large colloids that are not detected by liquid-state NMR.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dakenchem.com [dakenchem.com]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. gelest.com [gelest.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. afinitica.com [afinitica.com]

- 11. researchgate.net [researchgate.net]

- 12. Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding the Dual Nature of 1,6-Bis(triethoxysilyl)hexane

An In-Depth Technical Guide to the Solubility of 1,6-Bis(triethoxysilyl)hexane

This compound (CAS No. 52034-16-9) is a bifunctional organosilane that serves a critical role as a cross-linking agent and adhesion promoter in advanced materials science.[1] Its molecular architecture, featuring a flexible six-carbon hexane backbone flanked by two triethoxysilyl groups, imparts a unique duality of chemical properties that dictates its interaction with various solvents.[2] This guide provides a comprehensive exploration of the solubility characteristics of this compound, moving beyond simple miscibility to address the underlying chemical principles and reactions that govern its behavior in different solvent environments. For researchers and professionals in materials science and drug development, a thorough understanding of these interactions is paramount for optimizing formulation, surface modification, and polymerization processes.

Core Principles: The Interplay of Polarity and Reactivity

The solubility of any compound is governed by the adage "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4] For this compound, we must consider two distinct regions of the molecule:

-

The Nonpolar Hexane Backbone: The -(CH₂)₆- chain is a classic nonpolar, aliphatic hydrocarbon structure. This segment promotes solubility in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene).

-

The Polar & Reactive Triethoxysilyl Groups: The -Si(OCH₂CH₃)₃ groups are significantly more polar. More importantly, the silicon-oxygen bonds (Si-O) are susceptible to hydrolysis, especially in the presence of water and a catalyst (acid or base).[5][6]

Therefore, predicting the solubility of this compound requires an assessment of not just physical dissolution but also potential chemical reaction with the solvent.

References

spectroscopic data (NMR, FT-IR) for 1,6-Bis(triethoxysilyl)hexane

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Bis(triethoxysilyl)hexane

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 52034-16-9), a widely utilized difunctional organosilane crosslinking agent.[1] As a molecule integral to the formation of organic-inorganic hybrid materials, a thorough understanding of its structural verification via spectroscopic methods is paramount for researchers in materials science and chemical synthesis. This document presents a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Introduction: The Molecular Architecture and Utility

This compound is a linear aliphatic silane featuring a central hexane chain capped at both ends by triethoxysilyl functional groups. Its chemical formula is C₁₈H₄₂O₆Si₂ with a molecular weight of 410.70 g/mol .[1][2] This structure makes it an ideal candidate for use as a hydrophobic crosslinking agent and adhesion promoter, capable of bridging organic polymer chains or bonding organic materials to inorganic substrates upon hydrolysis and condensation of its ethoxy groups.[1] Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the purity and structural integrity of the material before its application.

Molecular Structure

The structure of this compound is foundational to understanding its spectral output.

References

A Senior Application Scientist's Guide to 1,6-Bis(triethoxysilyl)hexane: Commercial Sourcing and Purity Verification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Bifunctional Silane Crosslinker

1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9) is a bifunctional organosilane that serves as a molecular bridge in advanced materials synthesis.[1] Its structure, featuring a flexible six-carbon hexane backbone terminated by two triethoxysilyl groups, allows it to form durable covalent bonds with both inorganic surfaces (like silica and metal oxides) and organic polymers. This dual reactivity makes it an indispensable crosslinking agent and adhesion promoter in the development of high-performance hybrid materials, surface modifications, and specialized coatings.

In sensitive fields such as drug development and biomedical device manufacturing, the purity and consistency of this reagent are not merely desirable—they are paramount. The presence of unreacted precursors, oligomeric byproducts, or hydrolysis products can unpredictably alter the mechanical, chemical, and biocompatibility properties of the final product. This guide provides a framework for navigating the commercial supplier landscape and establishing robust, in-house methods for purity verification.

The Commercial Supplier Landscape

Sourcing high-quality this compound requires careful evaluation of potential suppliers. While numerous chemical manufacturers and distributors list this product, their specifications, available documentation, and quality control standards can vary significantly.

Key Suppliers and Stated Purity Grades

Prominent suppliers in the specialty chemical space offer this compound, typically with purities assessed by Gas Chromatography (GC). It is crucial to understand that the listed purity is a general specification and lot-to-lot variability can exist.

| Supplier | Example Product Number | Stated Purity (Typical) | Analysis Method |

| TCI America | B6035 | >96.0% | GC |

| Gelest | SIB1660.0 | 95% (related 1,6-Bis(trimethoxysilyl)hexane is >95%) | Not specified |

| SIKÉMIA | SIK41001-30 | 97% | Not specified |

| Shanghai Minstar Chemical | 52034-16-9 | 99% | Not specified |

This table represents a snapshot of available data and is for illustrative purposes. Researchers should always consult the latest documentation from the supplier.[1][2][3]

Beyond the Catalog: The Importance of Documentation

For any critical application, the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are essential documents. The CoA provides lot-specific data on purity and the analytical methods used for its determination. The SDS contains vital information on handling, storage, and potential hazards, including reactivity with moisture which can lead to the release of ethanol and the formation of siloxane impurities.[4]

Understanding the Impurity Profile

The primary route for synthesizing this compound is the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane. This process, while efficient, can introduce several types of impurities that affect performance.

Common Impurities Include:

-

Unreacted Precursors: Residual 1,5-hexadiene or triethoxysilane.

-

Side-Reaction Products: Isomers formed by non-terminal addition of the silyl group.

-

Oligomeric Species: Partially hydrolyzed and condensed siloxanes (e.g., dimers, trimers) formed by exposure to moisture.

-

Catalyst Residues: Trace amounts of the platinum catalyst.

The presence of moisture is particularly detrimental, as it initiates the hydrolysis of the ethoxy groups, leading to the formation of silanols. These silanols can then condense to form siloxane bridges, resulting in oligomerization and an increase in viscosity, which can compromise the material's processability and final properties.

Workflow for Supplier Qualification and Material Verification

A systematic approach is necessary to ensure the selection of a high-quality, reliable source of this compound. The following workflow provides a self-validating system for qualifying a new supplier or a new lot from an existing supplier.

Experimental Protocols for Purity Verification

Relying solely on a supplier's CoA is insufficient for critical applications. Independent verification is a cornerstone of good scientific practice. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[5]

Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a robust method for quantifying the purity of volatile and semi-volatile compounds. It separates the main component from lower boiling point impurities (like unreacted starting materials) and higher boiling point oligomers. The area percent report provides a reliable estimation of purity.

Methodology:

-

Sample Preparation:

-

Prepare a 1% (w/v) solution of this compound in anhydrous hexane. Causality: Anhydrous solvent is critical to prevent on-column hydrolysis.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 or equivalent with FID.

-

Column: Agilent DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injection: 1 µL, split ratio 50:1.

-

Inlet Temperature: 280°C.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final Hold: Hold at 300°C for 5 minutes.

-

-

Detector Temperature (FID): 320°C.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Protocol: Structural Confirmation and Purity by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides unambiguous structural confirmation and can detect impurities containing protons, including hydrolysis byproducts (showing Si-OH) and residual ethanol.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound into an NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, non-protic solvent for organosilane analysis.

-

Cap the tube and invert several times to mix.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Nucleus: ¹H.

-

Scans: 16.

-

Relaxation Delay (d1): 5 seconds. Causality: A longer delay ensures full relaxation of protons for accurate integration and quantification.

-

-

Data Analysis:

-

Expected Chemical Shifts (δ, ppm):

-

~3.81 (q, 12H, -O-CH₂ -CH₃)

-

~1.34 (m, 8H, -Si-CH₂-CH₂ -CH₂ -CH₂-CH₂ -CH₂-Si-)

-

~1.22 (t, 18H, -O-CH₂-CH₃ )

-

~0.61 (m, 4H, -Si-CH₂ -CH₂-)

-

-

Purity Assessment: Integrate the characteristic peaks. The presence of a broad singlet between 2-5 ppm could indicate Si-OH groups from hydrolysis. A quartet at ~3.6 ppm and a triplet at ~1.2 ppm, not corresponding to the main species, would indicate free ethanol.

-

Conclusion

For researchers in high-stakes fields, the integrity of starting materials like this compound is non-negotiable. A procurement strategy must extend beyond simple catalog orders to include rigorous supplier vetting, careful review of lot-specific documentation, and mandatory in-house analytical verification. By implementing the workflows and protocols detailed in this guide, scientists can ensure the quality and consistency of this critical crosslinking agent, thereby enhancing the reliability and reproducibility of their research and development outcomes.

References

Methodological & Application

Application Notes & Protocols: 1,6-Bis(triethoxysilyl)hexane as a Hydrophobic Crosslinking Agent

<

Introduction: The Molecular Architecture of Hydrophobicity

1,6-Bis(triethoxysilyl)hexane, often abbreviated as BTESH, is a bifunctional organosilane that has emerged as a critical tool for imparting hydrophobicity and durability to a wide array of materials. Its unique molecular structure is the key to its functionality. At its core is a flexible six-carbon hexane chain (-(CH₂)₆-), which provides a fundamental hydrophobicity and mechanical flexibility to the resulting crosslinked network.[1][2] Flanking this central chain are two triethoxysilyl groups (-Si(OCH₂CH₃)₃). These terminal groups are the reactive sites, enabling BTESH to chemically bond with hydroxyl-rich surfaces and with itself to form a stable, three-dimensional siloxane network (Si-O-Si).

This dual nature—a hydrophobic aliphatic backbone and reactive silyl ether ends—makes BTESH an exceptional crosslinking agent. It doesn't just coat a surface; it integrates into the material's structure, creating a robust, covalently bonded network that repels water and enhances mechanical properties. These characteristics are highly sought after in fields ranging from advanced coatings and aerospace materials to biomedical devices and drug delivery systems.[1][2][]

Mechanism of Action: The Sol-Gel Transformation

The efficacy of BTESH as a crosslinking agent is governed by the classic sol-gel process, which occurs in two primary, often simultaneous, stages: hydrolysis and condensation.[4][5][6] Understanding this mechanism is crucial for controlling the reaction kinetics and tailoring the final properties of the material.

-

Hydrolysis: In the presence of water (and typically an acid or base catalyst), the ethoxy groups (-OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction releases ethanol as a byproduct. The rate of hydrolysis can be precisely controlled by adjusting pH, water concentration, and temperature.[5][6]

-

Condensation: The newly formed silanol groups are highly reactive and will condense with each other (or with other hydroxyl groups on a substrate) to form stable silicon-oxygen-silicon (siloxane) bridges. This process releases water or ethanol and is the fundamental step that builds the crosslinked, inorganic-organic hybrid network.

The flexible hexane linker between the reactive silyl groups allows for the formation of a less rigid and more resilient network compared to shorter-chain crosslinkers, which can improve the mechanical durability of the final product.[1][2]

References

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with 1,6-Bis(triethoxysilyl)hexane

Introduction: The Imperative of Surface Engineering in Nanoparticle Applications